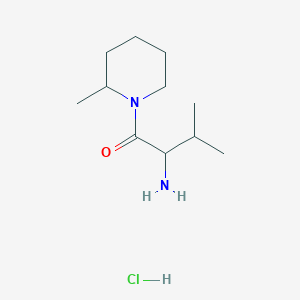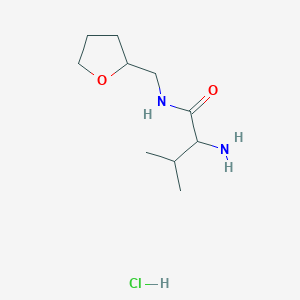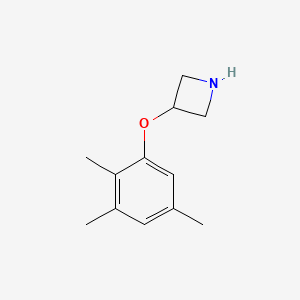![molecular formula C16H25Cl2NO B1395120 4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1219977-08-8](/img/structure/B1395120.png)
4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride
Übersicht
Beschreibung
“4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1185301-09-0 . It has a molecular weight of 283.84 and a molecular formula of C16H25Cl2NO . It is also known as Bupivacaine, a medication used for regional anesthesia and acute pain management.
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO.ClH/c1-3-13(2)15-4-6-16(7-5-15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.84 and a molecular formula of C16H25Cl2NO . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
This compound is utilized in analytical chemistry for the development of new analytical methods. Its unique structure allows it to act as a potential marker or reagent in chromatography and mass spectrometry . Researchers can use it to trace or quantify other substances within a sample, aiding in the identification of complex mixtures.
Biopharma Production
In the biopharmaceutical industry, this chemical serves as an intermediate in the synthesis of more complex compounds. Its stability and reactivity make it suitable for creating new pharmacological agents, especially in the early stages of drug discovery and development .
Material Science
The compound’s properties are of interest in material science, where it could be used to modify the surface properties of materials or as a building block for synthesizing novel polymers with specific characteristics .
Neurological Research
Due to its piperidine moiety, this compound may have applications in neurological research. Piperidine derivatives are often explored for their potential effects on the nervous system, which could lead to breakthroughs in understanding neurological disorders or in developing new treatments.
Molecular Biology
In molecular biology, this compound could be used in gene expression studies or as a part of a molecular probe to understand cellular processes. Its ability to bind to specific receptors or enzymes can help elucidate biological pathways .
Environmental Science
Researchers might explore the use of this compound in environmental science, particularly in the study of environmental pollutants. Its chlorophenoxy group is structurally similar to certain herbicides, which could make it useful in studying the degradation or environmental impact of these substances .
Synthetic Chemistry
As a versatile synthetic intermediate, this compound is valuable for creating a wide range of chemical entities. Its reactivity with various functional groups enables the synthesis of diverse organic molecules, which can be applied in different chemical research fields .
Toxicology
In toxicological studies, the compound’s safety profile and potential toxic effects can be assessed. This is crucial for determining its suitability for use in various applications and for understanding its impact on human health and the environment.
Wirkmechanismus
- The primary target of this compound is the muscarinic receptor , specifically the M3 subtype . These receptors are found in various tissues, including the eye, where they play a crucial role in regulating pupil size and accommodation for near vision .
- By blocking muscarinic receptors, cyclopentolate prevents the eye from accommodating for near vision (cycloplegia) and dilates the pupil (mydriasis) .
- Environmental Factors : The compound’s efficacy and stability may vary based on factors such as eye pigmentation . Darkly pigmented irises experience slower onset and longer duration of effects .
Target of Action
Mode of Action
Action Environment
Eigenschaften
IUPAC Name |
4-[(4-butan-2-yl-2-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-3-12(2)14-4-5-16(15(17)10-14)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMVJZZPHHTWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)
![2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395042.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)
![2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395044.png)

![2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395050.png)
![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)
![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)
![2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395056.png)

![2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1395060.png)